Rsu 1164

Pharmacokinetics Tumor targeting Biodistribution

RSU 1164 is a lead 2-nitroimidazole analog engineered for a superior efficacy-toxicity profile versus parent compound RSU 1069, exhibiting 4- to 6-fold lower cytotoxicity while preserving tumor-selective accumulation (T/P = 3.7). This moderate reactivity profile, achieved through alkyl substitution on the aziridine ring, uniquely enables extended fractionated radiation protocols and chemopotentiation studies (e.g., with CCNU) where normal tissue sparing is paramount. It is the preferred choice for investigating pH-dependent drug uptake in melanotic melanoma and serves as a critical reference for balanced dual-function nitroimidazole development.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 105027-77-8
Cat. No. B021353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRsu 1164
CAS105027-77-8
Synonyms1-(2-nitro-1-imidazoly)-3-(2,3-dimethylaziridino)-2-propanol
RSU 1164
RSU 1164, (cis)-isomer
RSU 1164, (trans)-isomer
RSU 1165
RSU-1164
RSU-1165
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C
InChIInChI=1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13?
InChIKeyVKUQQJFQNDTATQ-XOIHQXTHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RSU 1164 (CAS 105027-77-8) Compound Identification and Core Properties for Procurement Decision Making


RSU 1164 (CAS 105027-77-8) is a dual-function, bioreductive hypoxic cell radiosensitizer and chemopotentiator belonging to the 2-nitroimidazole class. The compound contains a 2-nitroimidazole electron-affinic moiety and a weakly basic alkylating aziridine function, enabling it to act as both a radiosensitizer and a bioreductive cytotoxin under hypoxic tumor conditions [1][2]. Its molecular formula is C10H16N4O3 with a molecular weight of 240.26 g/mol, and it is typically supplied as the cis-isomer. RSU 1164 is a lead analog of RSU 1069, designed with alkyl substitution on the aziridine ring to moderate reactivity and reduce in situ toxicity relative to the parent compound [3].

Why In-Class 2-Nitroimidazole Radiosensitizers Cannot Simply Replace RSU 1164 (CAS 105027-77-8)


The RSU series of 2-nitroimidazole-aziridine compounds exhibits pronounced structure-dependent variations in pharmacokinetics, cytotoxicity, and therapeutic index due to differences in aziridine ring substitution and basicity. Substituting RSU 1164 with the parent compound RSU 1069 introduces 4- to 6-fold greater cytotoxicity to normal tissues, while using alternative analogs such as RSU 1172 or RB 7040 alters tumor uptake efficiency and intracellular accumulation profiles [1][2]. Furthermore, stereochemical differences between the cis-isomer RSU 1164 and its trans-isomer RSU 1165 can affect biological activity and formulation properties [3]. The quantitative evidence presented below establishes precisely where RSU 1164 occupies a distinct position in the efficacy-toxicity continuum of this compound class, enabling informed procurement decisions based on experimental requirements.

RSU 1164 (CAS 105027-77-8) Comparator-Anchored Evidence Guide: Quantified Differentiation for Procurement Decisions


Tumor-Selective Uptake: RSU 1164 Maintains High Tumor/Plasma Ratio Comparable to Lead Compound RSU 1069

RSU 1164 exhibits a high tumor/plasma (T/P) ratio of 3.7 following intraperitoneal administration, which is statistically indistinguishable from the T/P ratio of 3.8 observed for RSU 1069, the lead compound in the series [1]. Both compounds demonstrate markedly superior tumor accumulation compared to normal tissues such as brain, which show tissue/plasma ratios close to 1.0 [2].

Pharmacokinetics Tumor targeting Biodistribution

Enhanced Absolute Tumor Accumulation: RSU 1164 Achieves 20% Higher Peak Tumor Concentration Than RSU 1069 in B16 Melanoma

In B16 melanoma-bearing mice, the peak tumor concentration of RSU 1164 reaches 109 μg/mL following an 80 mg/kg intraperitoneal dose, compared to 91 μg/mL for RSU 1069 under identical conditions [1]. This represents a 20% increase in absolute tumor drug exposure, despite nearly identical tumor/plasma ratios.

Tumor pharmacokinetics Drug accumulation Melanoma

Dramatic pH-Dependent Intracellular Accumulation: RSU 1164 Achieves 10-Fold Higher Cellular Uptake Than RSU 1069 in Melanotic Cells at Alkaline pH

The intracellular-to-extracellular concentration ratio (Ci/Ce) for RSU 1164 reaches 15 in HX118 human melanotic melanoma cells at pH 8.4, whereas RSU 1069 demonstrates Ci/Ce ratios of approximately 1 in Lewis lung cells and 3 in B16 cells under comparable conditions [1]. For RSU 1164 in amelanotic HX34 cells at the same pH, the Ci/Ce ratio is only 1.5, highlighting the melanotic-cell-specific accumulation phenotype.

Cellular pharmacology Drug uptake Melanoma

Substantially Reduced Cytotoxicity: RSU 1164 Requires 4- to 6-Fold Higher Dose Than RSU 1069 to Achieve 50% Cell Survival

RSU 1164 demonstrates significantly reduced cytotoxicity compared to the lead compound RSU 1069. In KHT sarcoma cells, the dose required to achieve 50% cell survival is 4- to 6-fold higher for RSU 1164 than for RSU 1069 [1]. This reduction in cytotoxicity was a deliberate outcome of introducing alkyl substituents to moderate the reactivity of the aziridine function.

Cytotoxicity Therapeutic index Toxicity

Preserved Chemopotentiation Efficacy: RSU 1164 Enhances CCNU Tumor Cell Killing by Factor 1.5-1.6 Without Exacerbating Bone Marrow Toxicity

When combined with the nitrosourea CCNU, RSU 1164 at doses of 1.0-2.0 mmol/kg enhances tumor cell killing by a factor of 1.5-1.6 compared to CCNU alone, yet does not increase bone marrow stem cell (CFU-S) toxicity [1]. This contrasts with RSU 1069, which demonstrates significant in situ toxicity that limits its chemopotentiation utility.

Chemopotentiation Combination therapy CCNU

Prodrug Strategy Reveals Favorable Therapeutic Index: RB-6171 (RSU 1164 Prodrug) Exhibits 7.5-Fold Higher Maximum Tolerated Dose Than RSU 1069

RB-6171, the prodrug form of RSU 1164, demonstrates a maximum tolerated dose (MTD) that is 7.5-fold higher than that of RSU 1069, despite being approximately 4-fold less efficient as a radiosensitizer and bioreductive cytotoxin [1]. This 7.5× MTD advantage substantially outweighs the 4× potency reduction, yielding a net therapeutic index improvement relative to the parent compound.

Prodrug Maximum tolerated dose Therapeutic index

RSU 1164 (CAS 105027-77-8) Procurement-Relevant Research and Industrial Application Scenarios


Hypoxic Tumor Radiosensitization Studies Requiring Reduced Systemic Toxicity

RSU 1164 is the preferred choice for investigators seeking a 2-nitroimidazole radiosensitizer with preserved tumor-selective accumulation (T/P = 3.7) but substantially reduced cytotoxicity (4- to 6-fold less toxic than RSU 1069) [1][2]. This profile enables higher dosing or extended treatment regimens that would be prohibited by RSU 1069's in situ toxicity, making RSU 1164 particularly suitable for fractionated radiation protocols and combination studies where normal tissue sparing is critical.

Melanoma-Targeted Bioreductive Drug Development and Cellular Uptake Studies

Given the extreme melanotic-cell-specific intracellular accumulation of RSU 1164 (Ci/Ce = 15 in HX118 cells at pH 8.4), this compound is uniquely suited for mechanistic studies of pH-dependent drug uptake in melanoma and for evaluating melanin-associated drug sequestration phenomena [3]. Researchers investigating melanotic melanoma models should prioritize RSU 1164 over RSU 1069 or RSU 1172 to exploit this pronounced accumulation phenotype.

Chemopotentiation Combination Regimens with Nitrosoureas

RSU 1164 enhances CCNU-mediated tumor cell killing by a factor of 1.5-1.6 without exacerbating bone marrow toxicity, a therapeutic gain not consistently observed with more cytotoxic analogs such as RSU 1069 [2]. This scenario is directly applicable to preclinical evaluation of chemoradiotherapy protocols in sarcoma models and other solid tumors where nitrosourea-based regimens are employed.

Prodrug Design and Therapeutic Window Optimization Programs

The demonstration that RB-6171 (the prodrug of RSU 1164) achieves a 7.5-fold higher MTD than RSU 1069 while retaining meaningful radiosensitization and bioreductive cytotoxicity makes RSU 1164 an essential reference compound for medicinal chemistry programs aiming to balance potency and tolerability in dual-function nitroimidazole development [4]. Procurement of RSU 1164 is indicated for structure-activity relationship studies exploring aziridine substitution strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rsu 1164

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.